5H,11H-isoindolo[2,1-a]quinazolin-5-one
Overview
Description
Isoindolo[2,1-a]quinazolin-5(11H)-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes both isoindole and quinazoline moieties, making it a valuable scaffold for the development of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the notable methods for synthesizing 5H,11H-isoindolo[2,1-a]quinazolin-5-one involves the use of palladium-catalyzed dicarbonylative reactions. This method starts with commercially available 2-bromoanilines and 2-bromobenzyl amines, which, under the influence of a palladium catalyst, undergo a highly selective reaction incorporating two molecules of carbon monoxide to form the desired product . Another approach involves the Lewis-acid mediated reaction of enamides with N-aryl compounds, resulting in high yields and diastereoselectivities .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of palladium catalysts and carbon monoxide in a controlled environment can be adapted for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Isoindolo[2,1-a]quinazolin-5(11H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted 5H,11H-isoindolo[2,1-a]quinazolin-5-one derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Isoindolo[2,1-a]quinazolin-5(11H)-one has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5H,11H-isoindolo[2,1-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and targets depend on the specific derivative and its functional groups.
Comparison with Similar Compounds
Isoindolo[2,1-a]quinazolin-5(11H)-one can be compared with other similar compounds, such as:
Isoindolo[1,2-b]quinazolin-10(12H)-one: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
Isoindolo[2,1-a]quinolin-11(5H)-one: This compound contains a quinoline moiety instead of a quinazoline moiety, leading to different chemical properties and biological activities.
The uniqueness of 5H,11H-isoindolo[2,1-a]quinazolin-5-one lies in its specific ring fusion and the potential for diverse functionalization, making it a versatile scaffold for drug development and other applications.
Biological Activity
5H,11H-isoindolo[2,1-a]quinazolin-5-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C11H8N2O. The compound features a unique bicyclic structure that incorporates isoindole and quinazoline moieties, contributing to its intriguing chemical properties and biological activities.
Synthesis Methods
Various synthesis methods have been reported for this compound. One notable approach involves the use of multi-component reactions (MCR) utilizing isatoic anhydride and appropriate amines under acidic conditions. This method allows for the efficient formation of the compound with good yields .
Biological Activities
Research indicates that this compound exhibits significant biological activity across various domains:
Antiviral Activity
Studies have shown that derivatives of this compound can act as potent inhibitors of Hepatitis B virus (HBV) capsid assembly. For instance, certain dihydroisoindolo derivatives demonstrated IC50 values as low as 4.13 µM against HBV replication, indicating strong antiviral potential .
Anti-inflammatory Properties
The compound has also been explored for its ability to inhibit Tumor Necrosis Factor-alpha (TNF-α), a key player in inflammatory responses. Inhibitors targeting TNF-α are beneficial in treating inflammatory disorders such as rheumatoid arthritis and may play a role in managing cytokine storms associated with COVID-19 .
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer properties. Compounds within this class have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique biological activity profile:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Isoindole | Monocyclic | Antimicrobial |
Quinazoline | Bicyclic | Anticancer |
Isoindolo[2,1-b]quinazoline | Bicyclic (isomer) | Antiviral |
Dihydroisoindolo[2,1-a]quinazoline | Bicyclic | Anti-HBV |
The dual heterocyclic nature of this compound sets it apart from these compounds by combining features from both isoindole and quinazoline structures, contributing to its diverse biological activities and potential applications in medicinal chemistry .
Case Studies
Case Study 1: Anti-HBV Activity
In a study evaluating the anti-HBV activity of dihydroisoindolo derivatives (4a-4m), compounds were synthesized and tested for their ability to inhibit viral replication. Compound 4a emerged as the most active with an IC50 of 4.13 µM, outperforming standard antiviral agents like lamivudine. The study concluded that structural modifications significantly influence antiviral efficacy .
Case Study 2: Inhibition of TNF-α
Another investigation focused on the anti-inflammatory potential of isoindolo derivatives as TNF-α inhibitors. The findings suggested that these compounds could effectively attenuate inflammatory responses associated with various diseases, highlighting their therapeutic relevance in managing conditions like rheumatoid arthritis and COVID-19 complications .
Properties
IUPAC Name |
11H-isoindolo[2,1-a]quinazolin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c18-15-12-7-3-4-8-13(12)17-9-10-5-1-2-6-11(10)14(17)16-15/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTFEVDUFOHBTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=O)C4=CC=CC=C4N31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.